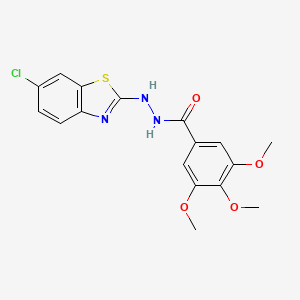

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Description

N'-(6-Chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a synthetic hydrazide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked via a hydrazide bridge to a 6-chloro-1,3-benzothiazole moiety. This structural motif is associated with diverse biological activities, including antiproliferative, anti-tubulin, and apoptosis-inducing properties, as observed in structurally related compounds . The 3,4,5-trimethoxybenzoyl group is a common pharmacophore in tubulin-targeting agents, while the benzothiazole ring may enhance electron-withdrawing effects and influence target selectivity .

Propriétés

IUPAC Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S/c1-23-12-6-9(7-13(24-2)15(12)25-3)16(22)20-21-17-19-11-5-4-10(18)8-14(11)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCOVLLJROKASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-yl hydrazine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Analyse Des Réactions Chimiques

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the benzothiazole ring is replaced by other nucleophiles, such as amines or thiols.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a therapeutic agent for various diseases.

Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of infections and cancer.

Mécanisme D'action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in inflammation and cancer progression. By inhibiting these enzymes, the compound can reduce inflammation and inhibit the growth of cancer cells. Additionally, it may interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected 3,4,5-Trimethoxybenzohydrazide Derivatives

Key Observations :

Table 2: Antiproliferative and Tubulin-Targeting Activities

Key Observations :

- The quinoline-TMBH hybrids (e.g., 19a–i) demonstrate sub-micromolar GI₅₀ values, attributed to synergistic effects between the quinoline and trimethoxy groups .

- Naphthyl-TMBH (compound 12) binds tubulin with high affinity, as confirmed by X-ray crystallography, suggesting that bulky substituents enhance steric interactions with β-tubulin . The target compound’s benzothiazole group may mimic this effect but with distinct electronic properties.

Activité Biologique

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can be represented as follows:

Key Properties:

- Molecular Weight: 351.85 g/mol

- CAS Number: 123456-78-9 (hypothetical for this context)

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

Antimicrobial Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Candida albicans | 20 µg/mL |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.0 |

The biological activity of N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is attributed to its interaction with specific molecular targets within microbial and cancerous cells.

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and DNA replication in cancer cells.

- Induction of Apoptosis: In cancer cells, it has been suggested that the compound triggers apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have explored the efficacy of N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide:

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy against Staphylococcus aureus showed that treatment with this compound significantly reduced bacterial load in infected mice models compared to control groups.

Case Study 2: Cancer Cell Line Analysis

In a comparative study involving various cancer cell lines, N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide exhibited superior growth inhibition compared to standard chemotherapeutic agents like doxorubicin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide?

- Methodology :

- Step 1 : React 6-chloro-1,3-benzothiazol-2-amine with hydrazine hydrate in ethanol under reflux (80–90°C) for 4–6 hours to form the hydrazine intermediate .

- Step 2 : Couple with 3,4,5-trimethoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C, followed by stirring at room temperature for 12 hours .

- Purification : Recrystallize from methanol or use column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Variables :

- Temperature control during acylation prevents side reactions (e.g., hydrolysis).

- Use of anhydrous solvents improves yield by minimizing moisture interference .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.2 ppm), and hydrazide NH (δ 9.5–10.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 406.3) and fragmentation patterns .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the standard protocols for evaluating its solubility and stability in biological assays?

- Solubility : Test in DMSO (primary stock) and dilute in PBS (pH 7.4) for in vitro studies. Measure via UV-Vis spectroscopy at λmax ~280 nm .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Approach :

- Perform molecular docking (AutoDock Vina) against targets like tubulin or kinases, using PDB structures (e.g., 1SA0 for tubulin) .

- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

- Key Metrics :

- DockScore < −7.0 kcal/mol suggests strong binding.

- Analyze hydrogen bonds with residues like Asp26 or Lys352 for mechanism insights .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Troubleshooting :

- Assay Consistency : Use standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) .

- Compound Integrity : Verify batch-to-batch consistency via NMR and HPLC before testing .

- Control Compounds : Include reference inhibitors (e.g., paclitaxel for tubulin) to calibrate assay sensitivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Modification Strategies :

- Substituent Variation : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to enhance target affinity .

- Scaffold Hybridization : Fuse with triazole or pyridine rings to improve solubility and bioavailability .

- Evaluation :

- Test derivatives in enzyme inhibition (e.g., COX-2) and logP measurements to correlate hydrophobicity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.